Biopol, chemically known as poly(3-hydroxybutyrate-co-3-hydroxyvalerate) or PHBV (CAS: 80181-31-3), is a bio-derived, biodegradable aliphatic polyester copolymer that fundamentally upgrades the commercial viability of polyhydroxyalkanoates (PHAs)[1]. Synthesized via microbial fermentation, PHBV incorporates 3-hydroxyvalerate (3HV) units into a polyhydroxybutyrate (PHB) backbone, disrupting the rigid crystalline structure of the homopolymer. For industrial buyers and materials scientists, this structural modification is critical: it yields a thermoplastic with a significantly broadened thermal processing window, superior flexibility, and exceptional gas and moisture barrier properties. Consequently, PHBV serves as a premium drop-in replacement for conventional polyolefins in applications where standard bioplastics fail to meet thermomechanical or shelf-life requirements.
Procuring generic bioplastics like polylactic acid (PLA) or the uncopolymerized PHB homopolymer as substitutes for PHBV introduces severe manufacturing and performance liabilities [1]. Pure PHB suffers from extreme brittleness and a notoriously narrow thermal processing window; its melting temperature (Tm ~175°C) is dangerously close to its thermal degradation temperature (Td ~280°C), resulting in rapid molecular weight reduction and chain scission during standard melt extrusion[2]. Conversely, while PLA is highly processable, it fails catastrophically in barrier-critical packaging due to its high oxygen and water vapor permeability. PHBV resolves both failure modes simultaneously: the 3HV comonomer depresses the melting point to safely widen the extrusion window, while its inherent hydrophobicity and dense crystalline domains provide barrier properties that PLA cannot achieve without expensive, non-degradable multilayer coatings [1].
The primary procurement advantage of PHBV over pure PHB is its enhanced melt stability during industrial extrusion. The incorporation of 3HV units disrupts crystal lattice perfection, lowering the melting temperature (Tm) without sacrificing the onset of thermal degradation (Td) [1]. Quantitative thermal analysis demonstrates that while PHB has a narrow processing window of ~105°C, PHBV copolymers (e.g., 18-28 mol% 3HV) exhibit a depressed Tm of 100–150°C and an elevated Td of >318°C, expanding the safe processing window to over 160°C [2].
| Evidence Dimension | Thermal processing window (Td - Tm) |
| Target Compound Data | PHBV (18-28% 3HV): Tm ~100-150°C, Td >318°C (Window >160°C) |
| Comparator Or Baseline | PHB homopolymer: Tm ~175°C, Td ~280°C (Window ~105°C) |
| Quantified Difference | >50% expansion in the thermal processing window |
| Conditions | Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) during melt processing |
A wider processing window prevents catastrophic polymer degradation during standard industrial extrusion and injection molding, reducing scrap rates and enabling stable continuous manufacturing.
For packaging procurement, PHBV drastically outperforms PLA in protecting oxygen- and moisture-sensitive goods. PLA's relatively open network results in high permeability, necessitating secondary barrier layers. In contrast, PHBV possesses an inherently dense semicrystalline structure with low free volume and a low water solubility coefficient [1]. Head-to-head permeability testing shows PHBV achieves an oxygen permeability (OP) of ~50 cc·mil/m²·day·atm and a water vapor permeability (WVP) of ~35 g·mil/m²·day·kPa. When used directly or as a blend component, PHBV can reduce PLA's oxygen transmission by up to 94% and moisture transmission by over 80% [1].
| Evidence Dimension | Oxygen Permeability (OP) and Water Vapor Permeability (WVP) |
| Target Compound Data | PHBV: OP ~50 cc·mil/m²·day·atm; WVP ~35 g·mil/m²·day·kPa |
| Comparator Or Baseline | PLA: OP ~132-590 cc·mil/m²·day·atm; WVP ~63-342 g·mil/m²·day·kPa |
| Quantified Difference | >60-90% reduction in OP and >40-80% reduction in WVP compared to standard PLA |
| Conditions | Thin film gas permeation testing at standard ambient conditions (23°C) |
Eliminates the need for costly, non-recyclable metallized or PVDC coatings in biodegradable food and medical packaging.
The rigid, highly crystalline nature of PHB limits its use to stiff, injection-molded articles. By incorporating the bulkier 3HV comonomer, PHBV undergoes isodimorphism, which reduces overall crystallinity and spherulite size, drastically improving chain mobility and macroscopic flexibility [1]. Tensile testing of thermopressed films confirms that while pure PHB exhibits brittle failure with an elongation at break of less than 5%, PHBV films (at higher 3HV contents) can achieve an elongation at break of up to 120%[1].
| Evidence Dimension | Elongation at break (%) |
| Target Compound Data | PHBV (high 3HV content): Up to 120% elongation |
| Comparator Or Baseline | PHB homopolymer: <5% elongation |
| Quantified Difference | >20-fold increase in elongation at break |
| Conditions | Tensile testing of extruded/thermopressed films at room temperature |
Enables the material to be used in flexible blown films, living hinges, and thermoformed packaging where pure PHB would shatter.
Directly leveraging its superior oxygen and water vapor permeability metrics, PHBV is the optimal choice for active and modified-atmosphere food packaging [1]. Unlike PLA, which requires synthetic barrier coatings, PHBV films inherently protect sensitive goods from oxidation and moisture loss, extending shelf life while maintaining full compostability.
The expanded thermal processing window of PHBV (>160°C gap between Tm and Td) enables stable melt-spinning operations that are impossible with pure PHB [1]. This thermal stability prevents nozzle clogging and chain degradation during continuous extrusion, making PHBV highly suitable for producing biodegradable agricultural textiles, medical non-wovens, and filtration media.
Capitalizing on its drastically improved elongation at break (up to 120%) compared to brittle PHB homopolymers, PHBV is ideal for flexible agricultural mulch films [1]. It provides the necessary mechanical toughness to withstand mechanical deployment in the field while offering complete soil biodegradability at the end of the crop cycle, eliminating microplastic accumulation.